Cas no 220000-87-3 (4-Chloro-N-methylpicolinamide)

4-Chloro-N-methylpicolinamide is a versatile organic compound widely used in pharmaceutical research. It serves as a key intermediate for synthesizing various bioactive compounds. The presence of the chloro substituent enhances its reactivity, facilitating efficient chemical transformations. Its methyl group contributes to its stability and compatibility with different reaction conditions. This compound is highly regarded for its purity and ease of handling, making it an invaluable tool in drug discovery and medicinal chemistry.
4-Chloro-N-methylpicolinamide structure
4-Chloro-N-methylpicolinamide structure
商品名:4-Chloro-N-methylpicolinamide
CAS番号:220000-87-3
MF:C7H7ClN2O
メガワット:170.59628033638
MDL:MFCD02185921
CID:67006
PubChem ID:253661662

4-Chloro-N-methylpicolinamide 化学的及び物理的性質

名前と識別子

    • 4-Chloro-N-methylpicolinamide
    • IFLAB-BB F2108-0189
    • N-METHYL-4-CHLORO-PYRIDINE-2-CARBOXAMIDE
    • 4-CHLORO-N-METHYL-2-PYRIDINECARBOXAMIDE
    • 4-CHLORO-N-MENTHYLPHCOLINAMIDE
    • 4-Chloropyridine-2-carboxylic acid methylamide
    • N-Methyl-4-chloro-2-pyridinecarboxamide
    • N-Methyl-4-chloropicolinamide
    • 4-Chloro-(2-(methylamino)-carbonyl)-pyridine
    • 4-Chloro-N-methylpyridine-2-carboxamide
    • N-Methyl-4-chloropyridine-2-carboxamide
    • 2-Pyridinecarboxamide, 4-chloro-N-methyl-
    • N-Methyl-4-chloropyridine-2-carboxylate
    • Idarubicin HCl
    • (4-Chloro(2-pyridyl))-N-methylcarboxamide
    • 4-Chloro-5-phenyl-thieno[2,3-d]pyrimidine
    • N-METHYL 4-CHLOROPICOLINAMIDE
    • 2-(N-Methylcarbamoyl)-4-chloropyridine
    • 4-Chloropyridine-2-carboxylicacid methylamide
    • 4-Chloro-N-methylpyridine-2-carboxamide (>90%)
    • MDL: MFCD02185921
    • インチ: 1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11)
    • InChIKey: BGVBBMZMEKXUTR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=NC(=C1)C(=O)NC

計算された属性

  • せいみつぶんしりょう: 170.02469g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 170.02469g/mol
  • 単一同位体質量: 170.02469g/mol
  • 水素結合トポロジー分子極性表面積: 42Ų
  • 重原子数: 11
  • 複雑さ: 151
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 1.264
  • ゆうかいてん: 44.0 to 48.0 deg-C
  • ふってん: 317.8 oC at 760 mmHg
  • フラッシュポイント: 146℃
  • 屈折率: 1.575
  • PSA: 41.99000
  • LogP: 1.48550
  • ようかいせい: 未確定

4-Chloro-N-methylpicolinamide セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305
    P351
    P338,P302
    P352,P321,P405,P501A
  • 危険物輸送番号:3249
  • WGKドイツ:2
  • 危険カテゴリコード: 22-36
  • セキュリティの説明: S26; S36
  • RTECS番号:WP2360000
  • 危険物標識: R36/37/38
  • リスク用語:R36/37/38
  • 包装カテゴリ:III
  • 危険レベル:6.1(b)
  • セキュリティ用語:6.1(b)
  • ちょぞうじょうけん:Inert atmosphere,2-8°C
  • 包装等級:III

4-Chloro-N-methylpicolinamide 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Chloro-N-methylpicolinamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005925-5g
4-Chloro-N-methylpicolinamide
220000-87-3 97%
5g
¥26 2024-05-25
TRC
C379950-5g
4-Chloro-N-methylpyridine-2-carboxamide (>90%)
220000-87-3
5g
$276.00 2023-05-18
Enamine
EN300-13787-2.5g
4-chloro-N-methylpyridine-2-carboxamide
220000-87-3 95%
2.5g
$25.0 2023-02-09
Enamine
EN300-13787-25.0g
4-chloro-N-methylpyridine-2-carboxamide
220000-87-3 95%
25.0g
$46.0 2023-02-09
Enamine
EN300-13787-0.05g
4-chloro-N-methylpyridine-2-carboxamide
220000-87-3 95%
0.05g
$19.0 2023-02-09
Chemenu
CM178701-1000g
4-Chloro-N-methylpicolinamide
220000-87-3 98%
1000g
$864 2021-08-05
Ambeed
A198094-5g
4-Chloro-N-methylpicolinamide
220000-87-3 97%
5g
$6.0 2024-06-01
TRC
C379950-10g
4-Chloro-N-methylpyridine-2-carboxamide (>90%)
220000-87-3
10g
$316.00 2023-05-18
TRC
C379950-50g
4-Chloro-N-methylpyridine-2-carboxamide (>90%)
220000-87-3
50g
$833.00 2023-05-18
ChemScence
CS-M2758-500g
4-Chloro-N-methyl-2-pyridinecarboxamide
220000-87-3 99.91%
500g
$312.0 2022-04-27

4-Chloro-N-methylpicolinamide サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:220000-87-3)4-Chloro-N-methylpyridine-2-carboxamide (>90%)
注文番号:A4725
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:27
価格 ($):175.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:220000-87-3)4-Chloro-N-methylpicolinamide
注文番号:sfd13333
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:36
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:220000-87-3)4-Chloro-N-Methylpyridine-2-Carboxamide
注文番号:1642029
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 16:59
価格 ($):discuss personally

4-Chloro-N-methylpicolinamide 関連文献

4-Chloro-N-methylpicolinamideに関する追加情報

Introduction to 4-Chloro-N-methylpicolinamide (CAS No. 220000-87-3)

4-Chloro-N-methylpicolinamide, identified by the Chemical Abstracts Service Number (CAS No.) 220000-87-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural motif of 4-Chloro-N-methylpicolinamide incorporates a chlorinated pyridine ring alongside a methylamide functional group, features that contribute to its unique chemical reactivity and pharmacological profile.

The synthesis of 4-Chloro-N-methylpicolinamide typically involves multi-step organic transformations, starting from readily available precursors such as picolinic acid or its derivatives. The introduction of the chloro substituent at the 4-position and the N-methylation at the amide nitrogen are critical steps that define its molecular identity. These modifications enhance the compound's ability to interact with biological targets, making it a valuable scaffold for drug discovery efforts.

In recent years, 4-Chloro-N-methylpicolinamide has garnered attention in academic and industrial research due to its promising pharmacological properties. Studies have demonstrated its potential as an intermediate in the development of novel therapeutic agents targeting various diseases. Notably, research has explored its utility in designing inhibitors for enzymes involved in metabolic pathways, as well as in creating molecules with anti-inflammatory and antimicrobial activities.

One of the most compelling aspects of 4-Chloro-N-methylpicolinamide is its role in medicinal chemistry as a versatile building block. Its structural framework allows for further derivatization, enabling chemists to generate libraries of analogs with tailored biological activities. This flexibility has been exploited in high-throughput screening campaigns aimed at identifying lead compounds for drug development. The chloro and methylamide groups serve as handles for chemical modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

The biological activity of 4-Chloro-N-methylpicolinamide has been investigated across multiple therapeutic areas. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and transcription factors, which are key players in cancer progression and inflammatory responses. Additionally, its interaction with bacterial enzymes has been explored, hinting at potential applications in combating antibiotic-resistant strains.

Advances in computational chemistry have further enhanced the understanding of 4-Chloro-N-methylpicolinamide's behavior. Molecular modeling techniques have been employed to predict how this compound might bind to biological targets at the atomic level. These insights have guided experimental efforts, allowing researchers to design more effective derivatives with improved binding affinities and reduced side effects.

The synthesis and characterization of 4-Chloro-N-methylpicolinamide also highlight the importance of robust analytical methods in pharmaceutical research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been crucial in confirming the structural integrity of this compound and understanding its conformational dynamics.

As interest in targeted therapies grows, 4-Chloro-N-methylpicolinamide continues to be a subject of intense investigation. Its potential applications extend beyond traditional small-molecule drugs to include roles in nucleic acid-based therapies and peptide mimetics. The ability to modify its core structure while retaining key pharmacophoric elements makes it an attractive candidate for future drug candidates.

The industrial production of 4-Chloro-N-methylpicolinamide is also evolving, with increasing emphasis on sustainable and scalable synthetic routes. Green chemistry principles are being integrated into its synthesis to minimize waste and reduce environmental impact. These efforts align with broader industry trends toward more sustainable pharmaceutical manufacturing processes.

In conclusion, 4-Chloro-N-methylpicolinamide (CAS No. 220000-87-3) represents a compelling example of how structural modifications can yield compounds with significant therapeutic potential. Its role as a key intermediate in drug discovery underscores the importance of pyridine derivatives in modern medicine. As research progresses, this compound is likely to remain at the forefront of efforts aimed at developing innovative treatments for a variety of human diseases.

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